Perfluoro-octyltrichlorosilane
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Overview
Description
1H,1H,2H,2H-Perfluorooctyltrichlorosilane: is an organosilicon compound with the chemical formula C8H4Cl3F13Si . It is known for its unique properties, including low surface tension, high thermal stability, and chemical inertness. This compound is widely used in various industrial applications, particularly in the production of coatings, lubricants, and high-performance polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane can be synthesized through the reaction of octafluorooctane with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorination catalyst and an organic solvent .
Industrial Production Methods: The industrial production of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: Can undergo nucleophilic substitution reactions with alcohols and amines
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For substitution reactions.
Organic Solvents: Such as tetrahydrofuran and toluene, used as reaction media
Major Products:
Silanols: From hydrolysis.
Siloxanes: From condensation reactions.
Substituted Silanes: From nucleophilic substitution
Scientific Research Applications
1H,1H,2H,2H-Perfluorooctyltrichlorosilane has a wide range of scientific research applications, including:
Surface Modification: Used in the silanization of silicon wafers to create anti-adhesive layers and release agents for cured poly(dimethyl siloxanes).
Superhydrophobic Coatings: Applied to create superhydrophobic surfaces with low surface energy.
Nanocomposite Fabrication: Utilized in the preparation of chemical surface patterns and nanocomposites.
Biomedical Applications: Investigated for potential use in drug delivery systems and biocompatible coatings.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane involves its ability to form self-assembled monolayers on various substrates. This is achieved through the reaction of its trichlorosilane groups with hydroxyl groups on the substrate surface, leading to the formation of strong siloxane bonds. The perfluorinated tail imparts hydrophobic and oleophobic properties to the surface, reducing surface energy and enhancing anti-adhesive behavior .
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Similar in structure but with ethoxy groups instead of chlorosilane groups
1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Longer perfluorinated chain, used for similar applications.
1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Even longer chain, providing enhanced hydrophobic properties.
Uniqueness: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane is unique due to its combination of trichlorosilane groups and a perfluorinated tail, which allows it to form strong bonds with substrates while imparting excellent hydrophobic and oleophobic properties .
Properties
IUPAC Name |
trichloro(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl3F17Si/c9-29(10,11)8(27,28)6(22,23)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(24,25)26 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXLXFZNRNUCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl3F17Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348349 |
Source
|
Record name | Perfluorooctyltrichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220791-24-2 |
Source
|
Record name | Perfluorooctyltrichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301348349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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